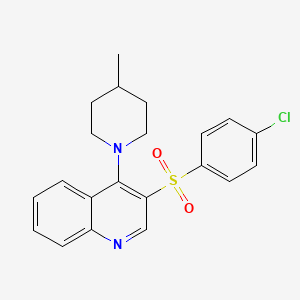

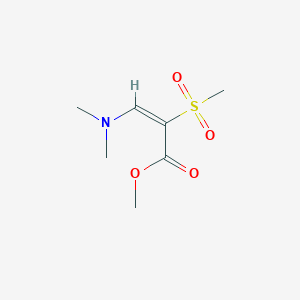

3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline, also known as CPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biology. CPQ is a quinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was synthesized and characterized through various spectroscopic methods. The molecule's biological activity was elucidated through molecular docking studies, indicating potential for binding with human serum albumin (HSA) (Murugesan et al., 2021).

Fluorescent Probes

- A series of quinoline derivatives exhibited fluorescent properties in solution, with some compounds emitting green light in polar solvents. These compounds demonstrate potential as fluorescent probes for various applications (Bodke et al., 2013).

Catalytic Applications

- Titanium nanomaterial-based sulfonic acid catalysts showed efficiency in synthesizing quinoline derivatives. The catalysts were characterized through multiple spectroscopic techniques and exhibited potential for large-scale production due to their high yield and cost-effectiveness (Murugesan et al., 2017).

Anticancer Potential

- Quinoline derivatives were designed and synthesized with potential anticancer activities. The cytotoxicity of these compounds was tested on various cancer cell lines, indicating their potential as effective anticancer agents (Solomon et al., 2019).

Molecular Docking Studies

- Quinoline derivatives were evaluated as potential cancer inhibitors in molecular docking studies, demonstrating their potential in medicinal chemistry applications (Kamaraj et al., 2021).

Nanocrystalline Catalysts

- A study on nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing quinoline derivatives showcased its effectiveness and reusability, hinting at applications in green chemistry (Murugesan et al., 2016).

Antibacterial and Antimalarial Agents

- Novel quinoline derivatives were synthesized and evaluated for their antimicrobial and antimalarial activities, showing promising results against various microorganisms (Parthasaradhi et al., 2015).

Antibacterial Activity

- A study focused on synthesizing quinoxaline sulfonamides with antibacterial activity against Staphylococcus spp. and Escherichia coli, highlighting their potential in the development of new antibacterial agents (Alavi et al., 2017).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c1-15-10-12-24(13-11-15)21-18-4-2-3-5-19(18)23-14-20(21)27(25,26)17-8-6-16(22)7-9-17/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIRKTHCFHTDHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

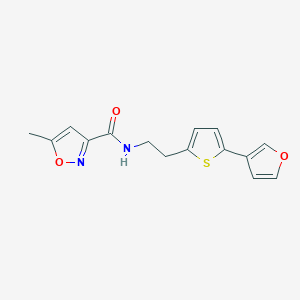

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2985468.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985469.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide](/img/structure/B2985471.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985473.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2985475.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2985485.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2985487.png)